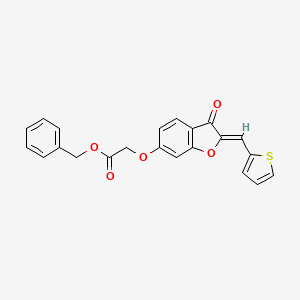

![molecular formula C11H13N5OS B2921354 4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzohydrazide CAS No. 379254-42-9](/img/structure/B2921354.png)

4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzohydrazide

Übersicht

Beschreibung

4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a benzohydrazide derivative that has been synthesized through a multi-step process.

Wissenschaftliche Forschungsanwendungen

Nonlinear Optical Materials

Scientific Field

Material Science and Photonics

Application Summary

This compound is investigated for its potential in nonlinear optical (NLO) applications due to its significant linear polarizability and hyperpolarizability. These properties are crucial for the development of materials used in optoelectronics, such as in the fabrication of photonic devices like switches and modulators.

Methods of Application

The compound’s NLO properties were explored through synthesis and characterization, followed by computational studies using density functional theory (DFT). Techniques like IR, HNMR, and UV-visible spectroscopy were employed for structural analysis.

Results

The compound exhibited a lower band gap value and significant NLO properties, indicating its suitability for optoelectronic applications .

Antimicrobial Agents

Scientific Field

Medicinal Chemistry and Pharmacology

Application Summary

Derivatives of this compound have shown a broad spectrum of biological activities, including antimicrobial properties. This makes them candidates for developing new classes of antibiotics.

Methods of Application

Synthesis of novel derivatives followed by testing their biological activity against various microbial strains.

Results

The presence of the 1,2,4-triazole moiety was associated with enhanced antimicrobial activities .

Cancer Research

Scientific Field

Oncology and Chemotherapy

Application Summary

Triazole derivatives are being evaluated for their selectivity and efficacy against cancer cell lines, offering a pathway for new anticancer drugs.

Methods of Application

Synthesis of new compounds and their subsequent testing on different cancer cell lines to assess cytotoxicity.

Results

Most synthesized compounds showed proper selectivity, indicating potential as anticancer agents .

Enzyme Inhibition for Imaging

Scientific Field

Diagnostic Imaging and Radiology

Application Summary

Based on aromatic enzyme inhibitors, imaging agents have been developed for PET/SPECT studies, aiding in the diagnosis and treatment monitoring of diseases like breast cancer.

Methods of Application

Synthesis of compounds based on a known therapeutic agent, YM511, for use in imaging studies.

Results

The compounds were successfully developed for imaging applications .

Antifungal Applications

Scientific Field

Mycology and Antifungal Drug Development

Application Summary

The triazole ring’s presence in chemical compounds is linked to antifungal activities, which is vital for creating new antifungal medications.

Methods of Application

Chemical modification and synthesis of triazole derivatives, followed by testing their efficacy against fungal infections.

Results

The synthesized compounds demonstrated promising antifungal properties .

Antioxidant Activity

Scientific Field

Biochemistry and Free Radical Biology

Application Summary

Triazole derivatives are explored for their antioxidant properties, which are important in combating oxidative stress-related diseases.

Methods of Application

Synthesis and biochemical assays to evaluate the antioxidant capacity of the compounds.

Results

The compounds showed potential as antioxidants, which could be beneficial in treating diseases caused by oxidative stress .

This analysis provides a detailed look into the diverse applications of “4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzohydrazide” and its derivatives across various scientific fields, highlighting their significance in research and potential therapeutic uses.

Agrochemicals

Scientific Field

Agricultural Chemistry

Application Summary

The triazole derivatives are utilized in the development of agrochemicals due to their fungicidal and herbicidal properties. These compounds play a significant role in protecting crops from fungal pathogens and unwanted vegetation.

Methods of Application

Synthesis of triazole compounds followed by field trials to assess their effectiveness in crop protection.

Results

The derivatives showed promising results in increasing crop yield and disease resistance .

Drug Discovery

Scientific Field

Pharmaceutical Chemistry

Application Summary

Triazole rings are a common motif in drug discovery due to their stability and versatility. They are incorporated into molecules that are being screened for potential as new drugs.

Methods of Application

High-throughput screening of triazole-containing compounds against various biological targets to identify potential drug candidates.

Results

Several compounds with the triazole moiety have advanced to clinical trials, showing the importance of this structure in drug development .

Material Sciences

Scientific Field

Material Engineering

Application Summary

The structural integrity and electronic properties of triazole derivatives make them suitable for creating advanced materials, including polymers and coatings with enhanced durability and performance.

Methods of Application

Incorporation of triazole derivatives into polymers and testing their mechanical and thermal properties.

Results

Materials developed with these compounds exhibited improved stability and performance under various conditions .

Neurodegenerative Diseases

Scientific Field

Neurology and Pharmacology

Application Summary

Compounds containing the triazole moiety are being explored for their therapeutic potential in treating neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease.

Methods of Application

Synthesis of triazole derivatives and their evaluation in in vitro and in vivo models of neurodegeneration.

Results

Some derivatives have shown neuroprotective effects, suggesting potential for development into therapeutic agents .

Inflammatory Diseases

Scientific Field

Immunology

Application Summary

Triazole derivatives are investigated for their anti-inflammatory properties, which could lead to new treatments for chronic inflammatory diseases.

Methods of Application

Testing of synthesized compounds in cellular and animal models of inflammation.

Results

The compounds demonstrated significant anti-inflammatory activity, indicating their potential use in therapy .

Anticonvulsant Effects

Scientific Field

Neuropharmacology

Application Summary

The triazole core structure is associated with anticonvulsant activity, making these derivatives candidates for developing new epilepsy treatments.

Methods of Application

Evaluation of the anticonvulsant properties of triazole derivatives in seizure models.

Results

Several compounds showed efficacy in reducing seizure frequency and severity, highlighting their potential as anticonvulsants .

These additional applications further illustrate the versatility and importance of “4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzohydrazide” and its derivatives in various scientific and industrial fields.

Corrosion Inhibition

Scientific Field

Industrial Chemistry

Application Summary

The triazole derivatives are known for their corrosion inhibition properties, particularly in metal protection. They are used to prevent corrosion in pipelines, boilers, and engines.

Methods of Application

The compounds are applied as coatings or additives in lubricants to protect metal surfaces from oxidative degradation.

Results

Studies have shown that these compounds significantly reduce the rate of corrosion on various metals .

Coordination Chemistry

Scientific Field

Inorganic Chemistry

Application Summary

Triazole derivatives serve as ligands in coordination compounds, which are useful in catalysis and material science due to their ability to bind with transition metals.

Methods of Application

Synthesis of coordination complexes with triazole derivatives and transition metals, followed by characterization using spectroscopic methods.

Results

The resulting complexes displayed diverse structural geometries and potential catalytic activities .

Antiviral Therapeutics

Scientific Field

Virology and Pharmaceutical Sciences

Application Summary

Some triazole derivatives have shown promise as antiviral agents against a range of viruses, contributing to the development of new antiviral drugs.

Methods of Application

Testing the efficacy of triazole compounds against viral infections in vitro and in vivo.

Results

Certain derivatives have demonstrated inhibitory effects on viral replication, indicating their potential as antiviral therapeutics .

Molecular Electronics

Scientific Field

Nanotechnology and Electronics

Application Summary

Due to their electronic properties, triazole derivatives are explored for use in molecular electronics, which could lead to the development of molecular-scale electronic devices.

Methods of Application

Incorporation of triazole compounds into electronic circuits at the molecular level and evaluation of their conductive properties.

Results

The compounds have shown the ability to facilitate electron transport, making them suitable for molecular electronic applications .

Agrochemical Research

Scientific Field

Agricultural Sciences

Application Summary

Triazole derivatives are used in the synthesis of agrochemicals due to their herbicidal and fungicidal properties, improving crop protection and yield.

Methods of Application

Formulation of agrochemicals containing triazole compounds and assessment of their effectiveness in field conditions.

Results

The compounds have been effective in controlling pests and diseases, leading to enhanced agricultural productivity .

Photodynamic Therapy

Scientific Field

Medical Treatment and Phototherapy

Application Summary

Triazole derivatives are investigated for their use in photodynamic therapy (PDT), a treatment that uses light-sensitive compounds to kill cancer cells.

Methods of Application

Synthesis of photosensitizers with triazole moieties and testing their efficacy in generating reactive oxygen species upon light activation.

Results

The synthesized compounds have shown potential in inducing cell death in cancerous tissues when exposed to light, offering a targeted approach to cancer treatment .

Zukünftige Richtungen

: Sigma-Aldrich: (4-Methyl-4H-1,2,4-triazol-3-yl)methanol : ChemSpider: 4-Methoxy-N’-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide : RSC Advances: Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids : MDPI Molecules: 4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)benzenesulfonamide : [Sigma-Aldrich:

Eigenschaften

IUPAC Name |

4-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5OS/c1-16-7-13-15-11(16)18-6-8-2-4-9(5-3-8)10(17)14-12/h2-5,7H,6,12H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPUBVKMEUONCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1SCC2=CC=C(C=C2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24825031 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-chloro-2-(2,5-dimethylfuran-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2921275.png)

![(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2921280.png)

![4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbonitrile hydrochloride](/img/structure/B2921282.png)

![ethyl 2-[2-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetate](/img/structure/B2921285.png)

![N-{[3-(4-fluorobenzoyl)-2-methylindolizin-1-yl]methylidene}hydroxylamine](/img/structure/B2921286.png)